![molecular formula C13H24BrNO4 B13720831 Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)
Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is an organic compound that features a tert-butyl group, a bromine atom, and a carbamate group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves the reaction of tert-butyl 4-bromo-3-aminobutanoate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding butanoate derivative.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Substitution: Tert-butyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Reduction: Tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Hydrolysis: 4-bromo-3-aminobutanoic acid and tert-butyl alcohol
Scientific Research Applications
Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a prodrug, where the carbamate group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The bromine atom acts as a leaving group in substitution reactions, while the carbamate group can be hydrolyzed to release the corresponding amine. These reactions are facilitated by the electronic and steric properties of the tert-butyl and carbamate groups.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-bromo-3-aminobutanoate
- Tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
- Tert-butyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Uniqueness
Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is unique due to the presence of both a bromine atom and a carbamate group, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.
Properties
Molecular Formula |
C13H24BrNO4 |
|---|---|
Molecular Weight |
338.24 g/mol |
IUPAC Name |
tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17) |
InChI Key |
YVZBCOHGRDGBDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


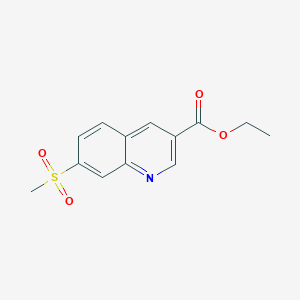
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
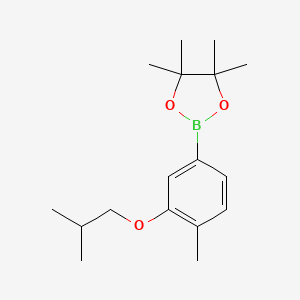
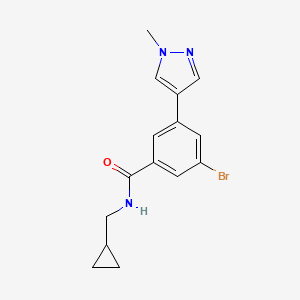
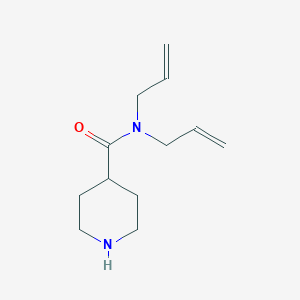
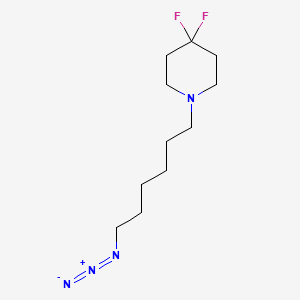
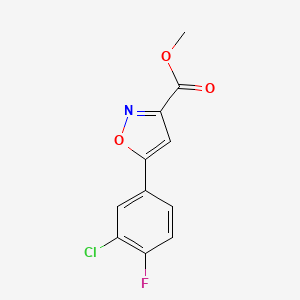
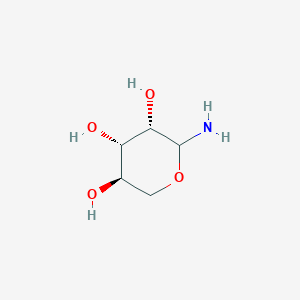

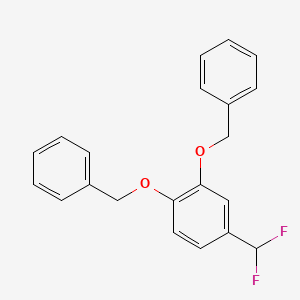
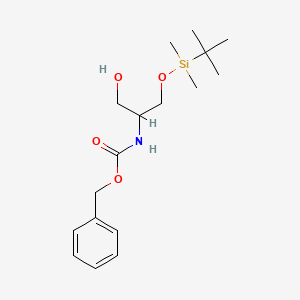
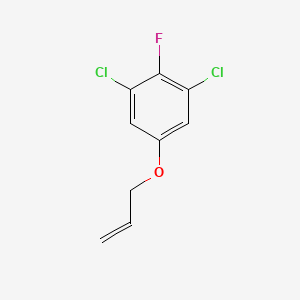
![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)

